

Application Note: Quantitative Analysis of Echinatine N-oxide using LC-MS/MS

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| Compound of Interest | | |
|----------------------|--------------------|-----------|
| Compound Name: | Echinatine N-oxide | |
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Introduction

Echinatine N-oxide is a pyrrolizidine alkaloid (PA) N-oxide, a class of natural toxins produced by various plant species, primarily belonging to the Boraginaceae, Asteraceae, and Fabaceae families. These compounds are of significant concern for food and feed safety due to their potential hepatotoxic, genotoxic, and carcinogenic properties. Regulatory bodies worldwide are increasingly monitoring the presence of PAs in food, herbal products, and animal feed. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of these alkaloids and their N-oxides. This application note provides a detailed protocol for the analysis of Echinatine N-oxide in various matrices.

Experimental Protocols

This section details the methodology for sample preparation, LC separation, and MS/MS detection of **Echinatine N-oxide**.

1. Sample Preparation

The sample preparation procedure is designed to efficiently extract **Echinatine N-oxide** from the matrix and remove interfering substances.

Extraction from Plant Material and Honey:



- Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 20 mL of 0.05 M sulfuric acid in a 1:1 (v/v) water:methanol solution.
- Vortex for 10 minutes to ensure thorough extraction.
- Centrifuge the mixture for 10 minutes at 5000 x g.
- Transfer 2 mL of the supernatant for solid-phase extraction (SPE) cleanup.
- Solid-Phase Extraction (SPE) Cleanup:
 - Condition an Oasis MCX SPE cartridge (6 cc, 150 mg) with 3 mL of methanol, followed by 3 mL of water.
 - Load the 2 mL of sample extract onto the conditioned cartridge.
 - Wash the cartridge with 2 mL of water, followed by 2 mL of 30-40% methanol to remove polar impurities.
 - Elute the **Echinatine N-oxide** with two aliquots of 5 mL of 2.5% ammonia in methanol.
 - Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 30-40°C.
 - Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.[1][2][3]
- 2. Liquid Chromatography (LC)
- System: UHPLC or HPLC system
- Column: A reversed-phase C18 column (e.g., 150 mm × 2.1 mm, 2.7 μm) is recommended.
 [2]
- Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.
- Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in methanol.[3]
- Gradient Elution:



| Time (min) | % В |
|------------|-----|
| 0.0 | 5 |
| 1.0 | 5 |
| 10.0 | 35 |
| 20.0 | 80 |
| 21.0 | 100 |
| 25.0 | 100 |
| 25.1 | 5 |

| 30.0 | 5 |

• Flow Rate: 0.3 mL/min

• Injection Volume: 5 μL

• Column Temperature: 30°C

3. Mass Spectrometry (MS)

• System: Triple quadrupole mass spectrometer

• Ionization Mode: Electrospray Ionization (ESI), Positive

Capillary Voltage: 3.5 kV

Source Temperature: 325°C[2]

Gas Flow: Nebulizer gas at 50 psi, drying gas at 12 L/min[2]

Detection Mode: Multiple Reaction Monitoring (MRM)

For **Echinatine N-oxide** (C₁₅H₂₅NO₆, Molecular Weight: 315.36 g/mol), the protonated molecule [M+H]⁺ is m/z 316.2. Based on the characteristic fragmentation of pyrrolizidine alkaloid N-oxides, the following MRM transitions are proposed:



| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
|---------------------|-------------------|--------------------------|------------|
| 316.2 | 111.1 | ~25 | Quantifier |
| 316.2 | 172.1 | ~20 | Qualifier |
| 316.2 | 138.1 | ~30 | Qualifier |

Note: Collision energies should be optimized for the specific instrument used. The fragment ions at m/z 111 and 172 are characteristic of monoester N-oxides.[2][4]

Data Presentation

The following tables summarize typical quantitative data for the analysis of pyrrolizidine alkaloids, including N-oxides, in various matrices. These values are representative and may vary depending on the specific matrix and instrumentation.

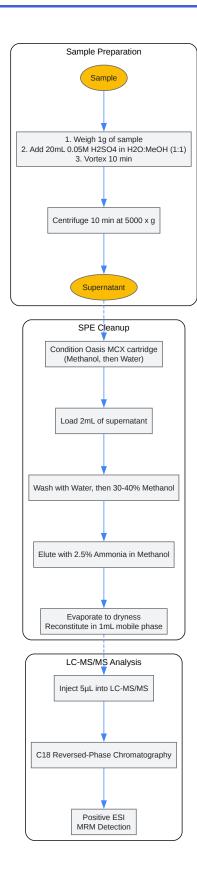
Table 1: Method Performance Parameters for PA Analysis

| Parameter | Honey | Теа | Milk | Herbal Medicines |
|---------------------|------------|------------|------------|---------------------|
| LOD (µg/kg) | 0.015-0.75 | 0.015-0.75 | 0.015-0.75 | Not Specified |
| LOQ (μg/kg) | 0.05–2.5 | 0.05–2.5 | 0.05–2.5 | 0.45-0.89 |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | >0.999 |
| Recovery (%) | 64.5–103.4 | 67.6–107.6 | 65.2–112.2 | Not Specified |
| Precision (RSD%) | <15 | <15 | <15 | Not Specified |

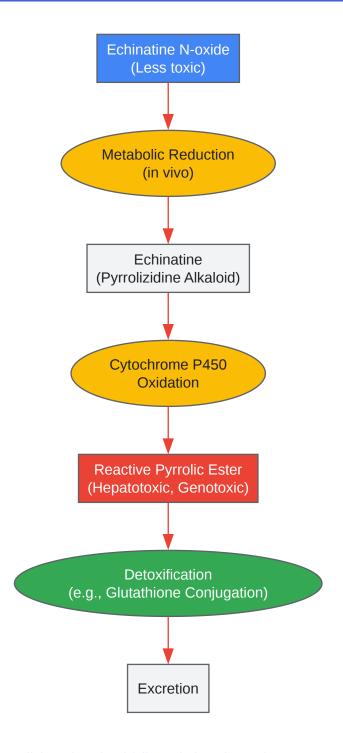
Data compiled from multiple sources analyzing a range of pyrrolizidine alkaloids.[1][3][5]

Visualizations









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